molecular formula C18H22N2O5S B2994470 N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1396848-83-1

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2994470
CAS No.: 1396848-83-1
M. Wt: 378.44
InChI Key: IZJAPYVRECFXLF-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
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Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews recent findings on its biological activity, including data tables, case studies, and detailed research outcomes.

Chemical Structure and Properties

The compound features a furan ring, a hydroxyl group, and a sulfonamide moiety attached to a benzamide structure. Its molecular formula is C15H20N2O4SC_{15}H_{20}N_2O_4S, and its structure can be represented as follows:

N 2 furan 2 yl 2 hydroxypropyl 4 pyrrolidin 1 ylsulfonyl benzamide\text{N 2 furan 2 yl 2 hydroxypropyl 4 pyrrolidin 1 ylsulfonyl benzamide}

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole-based compounds, including derivatives similar to this compound. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus3.12 μg/mL
Compound BEscherichia coli12.5 μg/mL
This compoundTBDTBD

Studies indicate that modifications in the structure significantly influence antibacterial potency. Compounds with similar structural features have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibacterial agents based on this scaffold .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives with similar functional groups exhibit cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15Study A
A549 (lung cancer)20Study B
HeLa (cervical cancer)10Study C

These findings suggest that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may act by:

  • Inhibiting Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interfering with Signal Transduction : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated an MIC comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Potential

In another study focusing on its anticancer effects, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed significant reductions in cell viability at concentrations above 10 µM, suggesting that further development could lead to effective chemotherapeutic agents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-18(22,16-5-4-12-25-16)13-19-17(21)14-6-8-15(9-7-14)26(23,24)20-10-2-3-11-20/h4-9,12,22H,2-3,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJAPYVRECFXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.